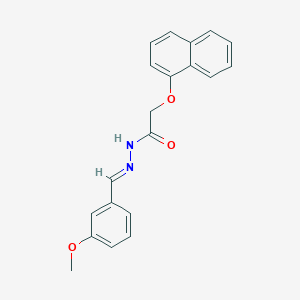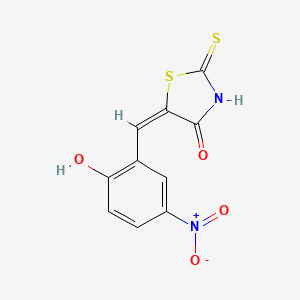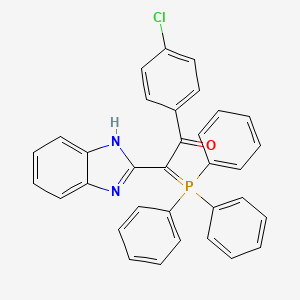![molecular formula C33H41NO6S B11988823 (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、その生物活性が知られているシクロペンタ[c]クロメンコアと、その薬理学的特性を強化できるスルホニルアミノ基を特徴としています。
準備方法
合成経路と反応条件
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル の合成は、通常、複数のステップを伴います。
シクロペンタ[c]クロメンコアの形成: これは、適切な前駆体から始まる一連の環化反応によって達成できます。
ヘキシル基の導入: このステップは、塩基性条件下でのアルキル化反応を伴います。
スルホニルアミノ基の付加: これは、通常、スルホニルクロリドとアミンを使用してスルホニル化反応によって行われます。
最終的なエステルの形成: これは、エステル化反応を伴い、多くの場合、酸性または塩基性条件下でカルボン酸とアルコールを使用します。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術が含まれる可能性があります。
化学反応の分析
反応の種類
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル: さまざまな化学反応を受けることができ、以下が含まれます。
酸化: これは、ケトンまたはカルボン酸の形成につながる可能性があります。
還元: これは、ケトンをアルコールまたはアミンをアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な試薬には、酸性条件下での過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) が含まれます。
還元: 一般的な試薬には、塩基性条件下での水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) が含まれます。
置換: 一般的な試薬には、ハロゲン化物 (例:NaCl、KBr) と塩基 (例:NaOH、KOH) が含まれます。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じさせる可能性がありますが、還元はアルコールを生じさせる可能性があります。
科学研究への応用
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル:
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブとして。
医学: 薬理学的特性のため、潜在的な薬物候補として。
産業: 医薬品やその他のファインケミカルの生産における中間体として。
科学的研究の応用
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate due to its pharmacological properties.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル の作用機序は、特定の分子標的と経路との相互作用を伴います。スルホニルアミノ基は、特定のタンパク質への結合親和性を高める可能性があり、シクロペンタ[c]クロメンコアは生物活性を調節できます。この化合物は、疾患経路に関与する酵素または受容体を阻害することにより作用し、治療効果をもたらす可能性があります。
類似の化合物との比較
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル: 以下のような他の類似の化合物と比較することができます。
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル: この化合物は、類似の構造を持っていますが、異なる官能基を持っているため、異なる生物活性を示します。
(8-ヘキシル-4-オキソ-2,3-ジヒドロ-1H-シクロペンタ[c]クロメン-7-イル) 4-[[(4-メチルフェニル)スルホニルアミノ]メチル]シクロヘキサン-1-カルボン酸エステル の独自性は、その特定の官能基の組み合わせにあります。これは、薬理学的特性を強化し、科学研究や産業用途にとって貴重な化合物にすることができます。
類似化合物との比較
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate: can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different functional groups, leading to different biological activities.
The uniqueness of This compound lies in its specific combination of functional groups, which can enhance its pharmacological properties and make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C33H41NO6S |
|---|---|
分子量 |
579.7 g/mol |
IUPAC名 |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C33H41NO6S/c1-3-4-5-6-8-25-19-29-27-9-7-10-28(27)33(36)40-31(29)20-30(25)39-32(35)24-15-13-23(14-16-24)21-34-41(37,38)26-17-11-22(2)12-18-26/h11-12,17-20,23-24,34H,3-10,13-16,21H2,1-2H3 |
InChIキー |
RVNYFXAZUZWRMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C3CCC(CC3)CNS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)




![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)


